Product packaging for EUK 124(Cat. No.:CAS No. 186299-35-4)

EUK 124

Cat. No.: B574867
CAS No.: 186299-35-4
M. Wt: 476.8
InChI Key: CZWTULNLOQLTRE-AIMLMLFYSA-K
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Description

EUK 124 is a synthetic, cell-permeable antioxidant compound belonging to the class of manganosalen complexes. These complexes are coordination compounds designed to mimic the structure and catalytic function of native antioxidant enzymes, primarily superoxide dismutase (SOD) and catalase (CAT) . By catalytically scavenging a spectrum of reactive oxygen species (ROS), including superoxide radical anions and hydrogen peroxide, this compound helps restore redox balance in research models of oxidative stress. Its mechanism involves a cyclic one-electron oxidation and reduction of the manganese ion, facilitating the conversion of superoxide to oxygen and hydrogen peroxide, and the subsequent decomposition of hydrogen peroxide to water and oxygen . This dual enzymatic activity makes it a valuable research tool for investigating the role of mitochondrial oxidative stress in various pathological contexts. Preclinical studies on related EUK compounds have shown potential in models of neurodegenerative diseases, inflammatory conditions, and organ injury, where they have been observed to attenuate oxidative damage and improve outcomes . Furthermore, research indicates that certain manganosalen complexes can extend lifespan in model organisms and protect against mitochondrial oxidative damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific product documentation for detailed handling, solubility, and storage information.

Properties

CAS No.

186299-35-4

Molecular Formula

C20H22ClMnN2O6

Molecular Weight

476.8

InChI Key

CZWTULNLOQLTRE-AIMLMLFYSA-K

Appearance

Assay:≥95%A crystalline solid

Synonyms

EUK 124

Origin of Product

United States

Mechanistic Investigations of Euk 124 S Catalytic Functions

Superoxide (B77818) Dismutase (SOD) Mimetic Activity of EUK 124

EUK-124 mimics the activity of native superoxide dismutase enzymes, which catalyze the conversion of the superoxide anion (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) nih.govwikipedia.orgmdpi.com.

Kinetic Characterization and Substrate Interactions

The SOD mimetic activity of EUK-124 involves the catalytic dismutation of superoxide anions wikipedia.org. This process typically follows a redox cycle where the metal center (manganese in this case) cycles between different oxidation states wikipedia.org.

Studies have characterized the SOD mimetic activity of EUK-124 by measuring its ability to inhibit the superoxide-mediated reduction of an electron acceptor caymanchem.come-biochem.commedchemexpress.com. The IC₅₀ value, representing the concentration required for 50% inhibition of this reduction, serves as a measure of its SOD mimetic potency caymanchem.come-biochem.commedchemexpress.com. EUK-124 has an reported IC₅₀ value of 5 µM for SOD mimetic activity caymanchem.come-biochem.commedchemexpress.com. This indicates the concentration at which EUK-124 is effective in scavenging superoxide radicals in this specific assay.

For comparison, a related analog, EUK-8, shows a lower IC₅₀ of 0.7 µM, suggesting higher potency in this assay compared to EUK-124 caymanchem.come-biochem.commedchemexpress.com. Another study reported EUK-124 having an IC₅₀ of 5 µM, while EUK-118 had an IC₅₀ of 2 µM, both considered slightly lower SOD activities compared to many other salen-manganese complexes which typically have IC₅₀ values around 0.7 µM bu.eduresearchgate.net. The lower apparent activity of EUK-124 might be partially attributed to its poor solubility bu.eduresearchgate.net.

Comparative Enzymology with Native Superoxide Dismutases

Native superoxide dismutases, such as manganese-dependent SOD (MnSOD), catalyze the dismutation of superoxide through a mechanism involving the reduction and reoxidation of the metal cofactor nih.govwikipedia.orgmdpi.comaai.org. The mechanism employed by salen-manganese complexes for superoxide dismutation is described as very similar to that of MnSOD iiarjournals.orgoup.com.

In the first step, Mn(III) in the complex is reduced to Mn(II) by a superoxide anion, releasing molecular oxygen (O₂). In the second step, the Mn(II) is re-oxidized back to Mn(III) by another superoxide anion, producing hydrogen peroxide (H₂O₂) iiarjournals.orgoup.com. This reversible oxidation/reduction cycle is analogous to the catalytic cycle of native manganese SOD enzymes wikipedia.org.

While the general mechanism is similar, native SOD enzymes exhibit very high catalytic rates approaching the diffusion limit mdpi.com. Synthetic mimetics aim to replicate this efficiency, and initial studies have shown catalytic values approaching and in some cases exceeding those of native enzymes in chemical reactivity assays, although the biological relevance of these rates requires further consideration nih.govmdpi.com.

Catalase Mimetic Activity of this compound

In addition to SOD mimetic activity, EUK-124 also exhibits catalase mimetic activity, catalyzing the disproportionation of hydrogen peroxide (H₂O₂) into water (H₂O) and molecular oxygen (O₂) caymanchem.come-biochem.comiiarjournals.orgmedchemexpress.comoup.comcnr.it. This activity is crucial for detoxifying H₂O₂, a reactive oxygen species produced during various metabolic processes and by the SOD-catalyzed dismutation of superoxide wikipedia.orgmdpi.commdpi.com.

Hydrogen Peroxide Disproportionation Mechanisms

The mechanism by which salen-manganese complexes act as catalase mimetics involves the oxidation of the Mn(III) center by hydrogen peroxide cnr.it. This is proposed to involve the formation of a high-valent oxo-manganese intermediate, such as a salen-oxomanganese complex or a mononuclear Mn(V)=O species oup.commdpi.comcnr.it.

The proposed mechanism involves the oxidation of Mn(III) by H₂O₂ to an oxo-manganese species, liberating water oup.comcnr.it. This oxidized complex is then reduced back to the initial Mn(III) state by reacting with another molecule of H₂O₂, producing water and molecular oxygen oup.comcnr.it. This catalytic cycle effectively decomposes H₂O₂.

Comparative Analysis with Endogenous Catalase Enzymes

Endogenous catalase enzymes are highly efficient in catalyzing the decomposition of hydrogen peroxide medchemexpress.commdpi.com. They play a vital role in cellular defense against oxidative stress by maintaining low levels of H₂O₂ medchemexpress.comresearchgate.net. Native catalase enzymes, such as the non-heme dinuclear Mn catalase found in some bacteria, also utilize a metal center in their catalytic cycle mdpi.com. The catalase reaction in these enzymes proceeds via a two-electron oxidation-reduction cycle mdpi.com.

While sharing the fundamental function of H₂O₂ decomposition, the catalytic rates and mechanisms of synthetic mimetics like EUK-124 can differ from those of native catalase enzymes bu.edu. Studies comparing the catalase activity of various salen-manganese complexes have shown significant variability depending on structural modifications to the ligand bu.edu. The presence of specific substituents on the salen ring, such as methoxy (B1213986) groups at the 3- or 5-positions, can significantly increase catalase activity compared to unsubstituted analogs bu.edu.

The catalase activity of salen-manganese complexes can be influenced by factors such as pH and substrate concentration bu.edu. The activity is also susceptible to inactivation under assay conditions, potentially involving peroxidative decomposition of the complex bu.edu.

Here is a table summarizing some kinetic data for EUK-124 and related compounds:

CompoundSOD Mimetic Activity (IC₅₀, µM)Catalase ActivityReference
EUK-1245Significantly reduced compared to EUK-8 and EUK-134 caymanchem.come-biochem.comcaymanchem.commedchemexpress.com
EUK-80.7Present caymanchem.come-biochem.commedchemexpress.com
EUK-134Comparable to EUK-8 (around 0.7 µM)Present and often higher than EUK-8 depending on assay caymanchem.come-biochem.combu.edu
EUK-1182Lowest in a series of ring-substituted analogs bu.eduresearchgate.net

Structural Modifications and their Impact on Catalase Mimetic Potency within the EUK Series

The catalytic activity of salen-manganese complexes within the EUK series is significantly influenced by structural modifications, particularly the substituents on the salen ring bu.edu. This compound is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity caymanchem.com. This difference in activity highlights the impact of structural variations on catalytic potency.

Research has shown that the presence of methoxy substituents at the 3-positions of the salen ring, as seen in EUK-113 and EUK-134, increases both catalase and peroxidase activities compared to unsubstituted analogues like EUK-8 and EUK-108 bu.edu. Conversely, methoxy groups at the 4-positions, as in EUK-114 and EUK-115, markedly reduce catalase and peroxidase activities bu.edu. Further weakening of activity is observed with methoxy groups at the 4,6-positions, exemplified by EUK-118 bu.edu. The 3,5-disubstituted analogue, EUK-160, showed catalytic activities approximately equivalent to those of EUK-113 and EUK-134, as did a 3-ethoxy compound, EUK-189 bu.edu.

These findings demonstrate a clear structure-activity relationship within the EUK series, where the position and nature of substituents on the salen ring play a crucial role in determining the catalase mimetic potency. While specific detailed data on the structural features of this compound that contribute to its reduced activity compared to EUK 8 and EUK 134 are not extensively detailed in the search results, its classification as a structural analog with lower activity underscores the sensitivity of the catalytic site to even subtle structural differences.

The following table summarizes some of the observed effects of structural modifications on catalase and peroxidase activities within the EUK series, based on available data bu.edu:

CompoundSalen Ring SubstituentsCatalase Activity (Relative)Peroxidase Activity (Relative)
EUK-8UnsubstitutedModerateWeak
EUK-108UnsubstitutedModerateNot specified
EUK-1133-methoxyHighHigh
EUK-1144-methoxyLowLow
EUK-1154-methoxyLowLow
EUK-1184,6-methoxyVery Low/UndetectableUndetectable
EUK-1343-methoxyHighHigh
EUK-1603,5-disubstitutedHighHigh
EUK-1893-ethoxyHighHigh
This compoundStructural Analog of EUK 8/134Significantly ReducedNot specified

Exploration of Peroxidase-like Activity and Reactivity with Other Reactive Nitrogen/Oxygen Species (e.g., Peroxynitrite)

Beyond catalase and SOD mimetic activities, salen-manganese complexes, including those in the EUK series, can also exhibit peroxidase-like activity nih.govbu.edu. Peroxidases catalyze the oxidation of various substrates using hydrogen peroxide mdpi.com. In the context of the EUK compounds, this involves the reduction of hydrogen peroxide mdpi.com.

Studies have investigated the peroxidase activity of various EUK compounds. For instance, EUK-8 exhibited weak peroxidase activity with tert-butylhydroperoxide bu.edu. The relative peroxidase activities of salen ring-substituted analogues showed a good correlation to their relative catalase activities, suggesting a relationship between the two catalytic functions bu.edu. EUK-113 and EUK-134 were found to be the fastest peroxidases among the tested analogues, while EUK-118 showed undetectable activity bu.edu. The presence of methoxy substituents at the 3-positions increased peroxidase activity, similar to their effect on catalase activity bu.edu.

Peroxynitrite can react with carbon dioxide to form highly reactive nitroso-peroxo-carboxylates or peroxynitrous acid, which can further decompose into hydroxyl radicals and nitrogen dioxide radicals mdpi.com. Peroxynitrite can also directly react with nucleophiles nih.gov. Its reactions with biomolecules include oxidation of lipids, methionine, and tyrosine, and nitration of tyrosine and guanine (B1146940) nih.govmdpi.comresearchgate.netnih.gov. While the specific detailed reactions of this compound with peroxynitrite are not explicitly described in the provided search results, the general capacity of this class of compounds to neutralize RNS like peroxynitrite has been noted nih.gov.

Preclinical Research Methodologies and Models Utilizing Euk 124

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to investigate the direct effects of oxidative stress and the protective capabilities of test compounds at the cellular level. These models utilize various cell lines or primary cells exposed to specific stimuli that induce oxidative damage. childrenshospital.orgresearchgate.net The response of the cells and the impact of interventions like EUK 124 are then assessed using a range of biological assays. mdpi.commdpi.comexcli.denih.govresearchgate.net

Assessment of Cytoprotective Effects and Cellular Viability Assays

A key aspect of preclinical in vitro research with this compound is the assessment of its cytoprotective effects, which involves determining the compound's ability to prevent cell damage and maintain cell viability under oxidative stress conditions. mdpi.commdpi.comexcli.denih.govresearchgate.net Various assays are used for this purpose. The MTT assay is a common colorimetric method that measures mitochondrial metabolic activity as an indicator of cell viability. mdpi.commdpi.comexcli.denih.govresearchgate.net Other assays include measuring lactate (B86563) dehydrogenase (LDH) release, which indicates cell membrane damage and cytotoxicity. mdpi.comnih.gov Assessment of intracellular reactive oxygen species (ROS) levels and reduced glutathione (B108866) (GSH) levels are also crucial markers to evaluate the extent of oxidative stress and the antioxidant capacity of the cells with and without treatment. mdpi.comresearchgate.net

Research findings on related EUK compounds, such as EUK-134, demonstrate their ability to improve cell viability and reduce cell death in various in vitro oxidative stress models. For instance, in renal proximal tubular cells, EUK-134 significantly improved cell viability and reduced paraquat-induced cell death by reducing the production of superoxide (B77818) anion and hydroxyl radicals. nih.gov In breast cancer cell lines, EUK-134 reduced superoxide and H₂O₂ levels, leading to decreased proliferation and increased apoptosis. mdpi.com While specific detailed data tables for this compound from the search results are limited, the methodologies described for related compounds and in general oxidative stress studies provide a framework for how this compound's effects would be assessed in vitro.

Here is an example of how data from such studies might be presented in a table, based on the types of assays and findings described in the search results for related compounds and general oxidative stress research:

Cell Line TypeOxidative Stress InducerAssay MethodKey Finding Example (Hypothetical for this compound)Relevant Citation Example
Neural Cell LineOGD/RMTT AssayIncreased cell viability by X% with this compound mdpi.com
Endothelial Cell LineH₂O₂Hydroperoxide levelsReduced hydroperoxide levels by Y% with this compound researchgate.net
Somatic Cell LineH₂O₂LDH Release AssayDecreased LDH release by Z% with this compound nih.gov

These in vitro methodologies and models are essential for the initial screening and characterization of the cytoprotective potential of compounds like this compound against oxidative stress in various cell types.

Investigations into Intracellular Distribution and Bioavailability in Cell Systems

Studies investigating intracellular distribution and bioavailability in cell systems are crucial for understanding how catalytic antioxidants like EUK-124 interact with cellular components and reach their intended targets. While specific detailed studies on EUK-124's intracellular distribution were not extensively found in the search results, research on similar compounds and general methodologies provides context. For instance, investigations into the bioavailability and intracellular uptake of various compounds, including nanoparticles used for drug delivery, often employ techniques such as fluorescent microscopy and flow cytometry to assess internalization and distribution within cells. nih.gov Copper derived from nanoparticles, for example, has been shown to accumulate in both soluble cytoplasmic and nuclear fractions of cells, highlighting the importance of examining distribution within different cellular compartments. d-nb.info The physicochemical properties of compounds, such as size and solubility, can significantly influence their uptake and intracellular bioavailability. d-nb.info

High-Throughput Screening Platforms for Catalytic Antioxidant Efficacy

High-throughput screening (HTS) platforms are valuable tools for rapidly assessing the catalytic antioxidant efficacy of numerous compounds. These platforms typically involve cell-based assays that measure markers of oxidative stress or the activity of antioxidant enzymes. While specific HTS studies solely focused on EUK-124 were not prominently featured in the search results, the compound's known SOD and catalase mimetic activities suggest its potential suitability for such platforms. caymanchem.com HTS can be used to evaluate the ability of compounds to scavenge superoxide radicals or hydrogen peroxide, key ROS targeted by SOD and catalase, respectively. caymanchem.com The effectiveness of catalytic antioxidants in protecting cultured cells from hydrogen peroxide-induced cytotoxicity has been demonstrated for related compounds, indicating the type of assays that could be integrated into HTS for evaluating EUK-124. bu.edu

Ex Vivo Organ and Tissue Perfusion Models

Ex vivo organ and tissue perfusion models provide a bridge between in vitro studies and in vivo animal models. These models allow for the investigation of a compound's effects in a more complex tissue environment while still offering a degree of control not possible in live animals. Research utilizing related catalytic antioxidants, such as EUK-134, in ex vivo models has been reported. For example, studies on isolated heart preparations have used hyperpolarized 13C MRS to characterize metabolic changes during ischemia-reperfusion, a model where antioxidant interventions could be evaluated. physiology.org These models can assess the impact of compounds on tissue injury and metabolic function following oxidative insults in a controlled setting.

In Vivo Animal Models of Oxidative Stress-Associated Pathologies

In vivo animal models are essential for evaluating the efficacy of compounds like EUK-124 in the context of a whole organism, mimicking the complexity of human diseases. Rodent models, such as mice and rats, are commonly used in preclinical research for oxidative stress-associated pathologies due to their genetic manipulability and physiological similarities to humans in certain disease aspects. mdpi.com, researchgate.net, nih.gov, core.ac.uk

Models of Neurodegenerative Disorders (e.g., Amyotrophic Lateral Sclerosis, Parkinson's Disease, Stroke)

Oxidative stress is implicated in the pathogenesis of various neurodegenerative disorders. nih.gov Animal models of these diseases are used to assess the neuroprotective potential of catalytic antioxidants.

Amyotrophic Lateral Sclerosis (ALS): While direct studies on EUK-124 in ALS models were not prominent, related catalytic antioxidants like EUK-8 and EUK-134 have been investigated in the G93A mouse model of ALS. These studies explored their ability to extend survival and delay disease onset, sometimes in combination with other therapeutic strategies. nih.gov Research in chimeric mice with motor neurons expressing mutant SOD1 has provided insights into the non-cell autonomous nature of ALS, highlighting the complexity of these models. core.ac.uk

Parkinson's Disease (PD): Catalytic antioxidants have shown neuroprotective effects in several animal models of PD. nih.gov For instance, EUK-134 and EUK-189 demonstrated protection against dopaminergic cell death induced by toxins like paraquat (B189505) and MPP+ in primary neuronal cultures and in mouse models. nih.gov, mdpi.com These compounds were proposed to act by inhibiting pathways such as JNK-mediated apoptosis. nih.gov, mdpi.com Studies using the 6-hydroxydopamine (6-OHDA) mouse model of PD have also explored the potential of interventions, including those involving microRNA-124 (miR-124), which is being investigated for its neuroprotective roles and its delivery via nanoparticles to enhance brain repair and ameliorate motor symptoms. uc.pt, scispace.com, nih.gov Downregulation of miR-124 has been observed in MPTP-induced mouse models of PD, and its overexpression has shown improved cell survival in vitro. scispace.com, umw.edu.pl

Stroke: Animal models of stroke, such as those involving middle cerebral artery occlusion (MCAO) in mice and rats, are used to study ischemic brain injury where ROS play a key role. caymanchem.com, medchemexpress.cn, nih.gov Related catalytic antioxidants, including EUK-8 and EUK-134, have demonstrated protective effects as delayed treatments in rat stroke models. caymanchem.com, medchemexpress.cn These studies underscore the significance of ROS in ischemic brain injury. caymanchem.com MicroRNA-124 has also been investigated in cerebral ischemic stroke models, with studies showing its upregulation in ischemic brain tissue and its potential to protect neurons against apoptosis and reduce infarct volume. europeanreview.org, aging-us.com, nih.gov, researchgate.net However, some studies using miR-124 loaded nanoparticles in stroke models have shown promising in vitro results but did not translate to improved functional outcomes in vivo. plos.org

Models of Ischemia-Reperfusion Injury

Ischemia-reperfusion injury (IRI) occurs when blood flow is restored to tissues after a period of oxygen deprivation, leading to oxidative damage. imrpress.com Animal models of IRI are used to evaluate the protective effects of antioxidants.

Myocardial Ischemia-Reperfusion Injury: Intact small animal models, such as rat models of myocardial IRI, are used to study metabolic changes and test potential therapeutic agents. physiology.org, imrpress.com These models mimic the human condition of reperfused myocardial infarction. physiology.org

Renal Ischemia-Reperfusion Injury: Mouse and rat models of renal IRI are utilized to investigate the mechanisms of injury and potential protective interventions. Studies have examined the role of molecules like miR-124 in renal IRI, noting its downregulation in injured tissues and the potential for interventions targeting it to attenuate tubular injury and inflammation. nih.gov, e-century.us

Models of Inflammatory Conditions

Oxidative stress is closely linked to inflammation, and animal models of inflammatory conditions are used to assess the anti-inflammatory properties of compounds.

General Inflammatory Models: Studies using inflammatory mouse paw edema models have investigated the effects of related compounds like EUK-8. nih.gov EUK-8 demonstrated inhibitory effects on enzymes involved in inflammation and reduced levels of inflammatory proteins and cytokines in this model. nih.gov

Neuroinflammation: Neuroinflammation is a significant component of neurodegenerative diseases. umw.edu.pl MicroRNA-124 has been shown to play a pivotal role in regulating microglia reactivity and the immune response in the central nervous system, impacting neuroinflammatory processes in models of conditions like diabetic retinopathy and experimental autoimmune encephalomyelitis. mdpi.com, arvojournals.org, researchgate.net Studies suggest that miR-124 can decrease microglial activation and inflammatory cytokine production. mdpi.com In models of spinal cord injury, EUK-134 has been used to assess its ability to penetrate the blood-spinal cord barrier and its stability, which are relevant factors for addressing neuroinflammation. researchgate.net

Models of Radiation-Induced Tissue Damage

Radiation exposure can lead to significant tissue damage through the generation of reactive oxygen species, contributing to both acute and delayed injuries. Preclinical models are used to study these effects and evaluate potential radioprotective or mitigative agents.

Studies using related catalytic antioxidants, such as EUK-207, a newer generation cyclized salen-manganese complex with similar catalytic properties to EUK-134 and EUK-189, have demonstrated efficacy in mitigating radiation-induced injuries in animal models. For instance, EUK-207 has been shown to mitigate delayed radiation injury to the lung and kidney in rats. researchgate.net It also protected murine hearts from cardiac ischemia-reperfusion, another condition involving oxidative stress. researchgate.net In a rat model of combined skin irradiation and wound injury, EUK-207 mitigated radiation dermatitis and promoted wound healing. researchgate.net Evaluation of gene expression in irradiated skin revealed an upregulation of genes involved in detoxication of reactive oxygen and nitrogen species, a pattern largely reversed by EUK-207 treatment. researchgate.net This suggests a critical role for oxidative stress in the progression of radiation-induced skin injury. researchgate.net

Animal models for studying radiation-induced tissue damage, particularly cutaneous radiation injuries, require careful consideration of factors such as anatomical and physiological similarity to humans, heterogeneity in skin tissue distribution, the effect of skin melanization, and ethical challenges. bioone.org Large pig models offer close resemblance to human skin but can be costly and challenging to house. bioone.org Guinea pig or minipig models may be suitable for preliminary studies. bioone.org Mouse models are also used, but differences in healing rates based on skin location need to be considered. bioone.org Radiation dose and fractionation protocols are critical in these models to mimic clinical scenarios and induce reproducible damage. mdpi.com For example, studies investigating pelvic radiation disease in mice have evaluated different fractionated X-ray exposures to induce damage characterized by changes in tissue morphology and the expression of genes involved in oxidative stress, inflammation, and cell damage. mdpi.com

Systems-Specific Oxidative Stress Models (e.g., Cardiovascular, Pulmonary, Hepatic, Renal)

Oxidative stress plays a significant role in the pathophysiology of various organ-specific diseases. core.ac.ukahajournals.orgnih.govnih.govmdpi.com Preclinical models are employed to investigate the mechanisms of oxidative stress in these systems and assess the efficacy of antioxidant interventions like EUK-124.

While direct studies on EUK-124 in all these specific models were not extensively detailed in the search results, research on related manganosalen complexes, including EUK-8 and EUK-134, provides insights into the potential applications of this class of compounds. EUK-134, for example, has shown protective effects against carbon tetrachloride (CCl4)-induced damage in rats, ameliorating the effects by decreasing levels of reactive oxygen species, lipid and protein oxidations, and lipofuscin-like pigment formation in the liver and brain. mdpi.com EUK-8 and EUK-134 have also been reported to ameliorate diet-induced nonalcoholic steatohepatitis in rats. mdpi.com In a rat stroke model, EUK-134 afforded better results compared to EUK-8 in reducing brain infarct size after middle artery occlusion. mdpi.com Furthermore, EUK-8 and EUK-134 reduced sera aminotransferases, lipid peroxidation, low-density lipoprotein contents, cholesterol, and protein carbonylation in studies investigating their protective activity. mdpi.com

Oxidative stress is a common feature in cardiovascular diseases, contributing to vascular dysfunction, cardiac fibrosis, and blood pressure elevation in experimental models. ahajournals.orgnih.gov Models of hypertension, ischemia-reperfusion injury in the heart and other organs (hepatic, renal, pulmonary), and atherosclerosis are used to study the impact of oxidative stress. core.ac.ukahajournals.orgnih.govnih.gov In renal injury and disease models, oxidative stress is considered a critical factor in initiation and progression, including diabetic nephropathy, hypertension-related kidney injury, and ischemia-reperfusion injury. nih.gov Pulmonary oxidative stress is involved in conditions like radiation-induced lung damage and other inflammatory lung diseases. nih.gov Hepatic oxidative stress is implicated in liver injury induced by toxins or metabolic disorders.

Methodological Considerations and Challenges in Animal Model Selection for Translational Oxidative Stress Research

Selecting appropriate animal models for translational research on oxidative stress and the efficacy of antioxidants like EUK-124 involves several methodological considerations and challenges. The chosen model should ideally recapitulate key aspects of the human condition being studied, including the sources and consequences of oxidative stress.

One challenge is the inherent difference in cellular and physiological complexity between simpler organisms like nematode worms, which have been used to study antioxidative effects, and mammals. mdpi.com While these models can provide initial insights, their relevance for translational research to humans, with trillions of cells and complex organ systems, is limited. mdpi.com

Mammalian models, such as mice and rats, are widely used but also present challenges. Genetic variations within species and strains can influence susceptibility to oxidative stress and response to interventions. Models with genetic deficiencies in antioxidant enzymes, such as SOD2 nullizygous mice, are valuable for studying the role of specific antioxidant pathways but may not fully represent the complex interplay of antioxidant systems in humans. mdpi.com

Developing models that accurately mimic the specific type and location of oxidative stress relevant to a particular human disease is crucial. For instance, models of radiation-induced damage need to consider the type of radiation, dose, fractionation, and the specific tissue or organ irradiated. bioone.orgmdpi.comnih.gov Similarly, models of systems-specific oxidative stress need to induce oxidative damage relevant to the cardiovascular, pulmonary, hepatic, or renal system, often through specific toxins, surgical procedures (like ischemia-reperfusion), or genetic manipulations. core.ac.ukahajournals.orgnih.gov

Translating findings from animal models to human clinical trials is a significant challenge. Differences in metabolism, pharmacokinetics, and the complexity of disease pathogenesis between species can influence the effectiveness of antioxidant therapies. mdpi.com Therefore, careful consideration of the translational relevance of the chosen animal model and the endpoints measured is essential for advancing research on compounds like EUK-124.

SectionAnimal Models Commonly UsedKey Oxidative Stress Inducers/ConditionsRelevant Findings (with related compounds)
3.3.4. Models of Radiation-Induced Tissue DamageRats, Mice (including specific strains), Pigs, Guinea pigsIonizing Radiation (X-rays, etc.)Related compounds (e.g., EUK-207) mitigated radiation dermatitis and promoted wound healing in rats; mitigated delayed lung and kidney injury in rats. researchgate.net
3.3.5. Systems-Specific Oxidative Stress Models (e.g., Cardiovascular, Pulmonary, Hepatic, Renal)Rats, MiceCCl4, Ischemia-Reperfusion, Diet-induced conditions, Genetic modificationsRelated compounds (e.g., EUK-134) protected against CCl4-induced hepatic/brain damage; ameliorated diet-induced nonalcoholic steatohepatitis in rats. mdpi.com
3.3.6. Methodological Considerations and Challenges in Animal Model Selection for Translational Oxidative Stress ResearchNematode worms, Mice, Rats, PigsVarious (depending on the specific disease model)Challenges include species differences in complexity, metabolism, and disease pathogenesis; selecting models that accurately mimic human conditions. bioone.orgmdpi.commdpi.comnih.gov

Molecular and Cellular Mechanisms of Euk 124 Action: Beyond Direct Reactive Species Scavenging

Modulation of Intracellular Signal Transduction Pathways by EUK 124

Intracellular signaling pathways are crucial for mediating cellular responses to various stimuli, including oxidative stress. While direct evidence detailing this compound's specific modulation of these pathways beyond its scavenging activity is not extensively available in the provided search results, studies on related compounds and the pathways themselves offer insights into potential areas of interaction.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Signaling Cascade

The NF-κB signaling pathway is a key regulator of inflammatory and immune responses. frontiersin.orgnih.govmdpi.commdpi.combiologists.com It can be activated by numerous stimuli, including oxidative stress. [18, 35 in first turn] The canonical pathway involves the degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and regulate gene expression. nih.govmdpi.commdpi.comdovepress.com The non-canonical pathway involves the processing of p100 to p52. nih.govmdpi.comdovepress.com While a synthetic superoxide (B77818) dismutase/catalase mimetic, EUK-207 (a different compound), has been studied in the context of mitigating radiation dermatitis and its relation to NF-kB was mentioned, specific detailed research findings on how this compound directly modulates the NF-κB signaling cascade beyond potential indirect effects of reducing oxidative stress were not found in the provided search results. [35 in first turn]

Nrf2/Keap-1 Antioxidant Response Pathway

The Nrf2/Keap-1 pathway is a master regulator of the cellular response to oxidative stress, controlling the expression of numerous antioxidant and detoxification genes. mdpi.commsjonline.orgmsu.eduunimi.itfrontiersin.org Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. mdpi.commsu.eduunimi.it Upon oxidative stress or exposure to Nrf2 inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes by binding to Antioxidant Response Elements (AREs). mdpi.commsu.edufrontiersin.org Studies on SOD mimetics, such as EUK-134, suggest they can induce Nrf2 activation by altering cysteine oxidation in Keap1. mdpi.com While this indicates a potential interaction between SOD mimetics and the Nrf2 pathway, specific detailed research findings demonstrating this compound's direct or indirect modulation of the Nrf2/Keap-1 pathway beyond its scavenging activity were not available in the provided search results.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, JNK)

MAPK pathways, including p38 and JNK, are involved in diverse cellular processes such as proliferation, apoptosis, and the response to stress stimuli like oxidative stress. nih.govmdpi.comijstemcell.comnih.govmdpi.com These pathways involve a cascade of kinases that ultimately phosphorylate transcription factors and other targets. mdpi.comnih.gov While EUK-134, a related compound, has been reported to indirectly inhibit MAPK pathways in human keratinocytes following UVB-induced oxidative stress, specific detailed research findings on the direct modulation of p38 and JNK MAPK pathways by this compound beyond its scavenging activity were not found in the provided search results. mdpi.com

PI3K/Akt/FOXO Signaling Axis

The PI3K/Akt/FOXO signaling axis plays a critical role in regulating cell survival, growth, proliferation, and metabolism. frontiersin.orgspandidos-publications.comnih.govfrontiersin.orgnih.gov Activation of the PI3K/Akt pathway often leads to the phosphorylation and inactivation of FOXO transcription factors, which are involved in promoting apoptosis and cell cycle arrest. frontiersin.orgnih.govnih.gov Conversely, inhibition of PI3K/Akt can lead to increased nuclear localization and activity of FOXO proteins. frontiersin.orgnih.gov Despite the importance of this pathway in cellular fate decisions, specific detailed research findings on the modulation of the PI3K/Akt/FOXO signaling axis by this compound were not available in the provided search results.

Regulation of Apoptotic and Necrotic Cell Death Pathways

Apoptosis and necrosis are two primary forms of cell death. nih.govptglab.comnih.govbmbreports.org Apoptosis is a highly regulated process often initiated by specific signals, while necrosis has traditionally been viewed as an uncontrolled process resulting from severe injury. nih.govptglab.comnih.govbmbreports.org However, regulated forms of necrosis, such as necroptosis, have also been identified. ptglab.com Some studies on related compounds like EUK-134 have shown effects on cell death, including the induction of apoptosis in breast cancer cells. mdpi.com While oxidative stress can influence both apoptotic and necrotic pathways, specific detailed research findings on how this compound directly regulates apoptotic and necrotic cell death pathways beyond its potential to reduce oxidative damage were not found in the provided search results.

Interplay with Endogenous Cellular Antioxidant Defense Systems

Endogenous cellular antioxidant defense systems comprise enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). mdpi.comxiahepublishing.commdpi.com These systems work together to maintain redox homeostasis by neutralizing reactive oxygen species. mdpi.com this compound is characterized as a SOD/catalase mimetic, meaning it can catalytically scavenge superoxide and hydrogen peroxide, mimicking the activity of these endogenous enzymes. caymanchem.com However, its mimetic activity is reported to be significantly reduced compared to related compounds like EUK 8 and EUK 134. caymanchem.com While some SOD mimetics might influence the expression or activity of endogenous antioxidant enzymes through indirect mechanisms, specific detailed research findings demonstrating this compound's interplay with endogenous cellular antioxidant defense systems beyond its direct, albeit reduced, mimetic activity were not available in the provided search results. For instance, a study on EUK-134 in C. elegans showed weak ability to induce sod-3 expression, suggesting that its primary mode of action might be direct scavenging rather than coordinating with other antioxidant pathways. plos.org

Influence on Gene Expression and Transcriptional Regulation Relevant to Redox Homeostasis

Based on the available search information specifically pertaining to this compound, detailed research findings on its direct influence on gene expression and transcriptional regulation relevant to redox homeostasis were not identified. The provided literature characterizes this compound primarily by its reduced SOD mimetic activity as a structural analog caymanchem.com. Studies exploring the broader impacts of such compounds on gene pathways, often discussed in the context of related mimetics like EUK-134 (e.g., effects on stress-related gene responses or transcription factors), were not found to specifically detail the effects of this compound.

Ramifications for Cellular Physiology and Pathological Processes

Research findings specifically detailing the ramifications of this compound for cellular physiology and pathological processes, beyond its classification as a less active antioxidant mimetic, were not extensively available in the provided search results. While related compounds like EUK-134 have been investigated for protective effects in various models of oxidative stress-related conditions, such as neuropathology, muscle weakness, and mitochondrial dysfunction, specific studies elucidating the detailed impact of this compound on these complex cellular and pathological outcomes were not identified. The primary characterization of this compound in the search results focuses on its reduced catalytic activity relative to its analogs caymanchem.com.

Comparative Structure Activity Relationship and Efficacy Analysis of Euk 124 Within the Euk Compound Series

Systemic Investigation of Ligand Structural Modifications and Catalytic Efficiencies

The catalytic activity of salen-manganese complexes is profoundly influenced by structural modifications to the ligand. The core structure consists of a manganese ion chelated by a salen ligand, which is a tetradentate C2-symmetric ligand synthesized from a salicylaldehyde (B1680747) derivative and a diamine. Research into the EUK series has systematically shown that substitutions on the salen ring and alterations of the aromatic bridge are key determinants of their ROS-scavenging capabilities. bu.edunih.gov

While most analogs within the EUK series exhibit comparable superoxide (B77818) dismutase (SOD) activities, their catalase activities vary widely. nih.govsemanticscholar.org This suggests that the dismutation of superoxide is a more robust feature of the core manganese-salen structure, whereas the decomposition of hydrogen peroxide (H₂O₂) is highly sensitive to the electronic environment of the manganese center, which can be fine-tuned by ligand modification.

Specifically, the introduction of alkoxy substituents on the salicylaldehyde-derived phenyl rings of the salen ligand has been a primary focus of structure-activity relationship studies. bu.edu For instance, adding methoxy (B1213986) (CH₃O) groups at different positions on the phenyl rings leads to significant differences in catalase-mimetic efficiency. Compounds with methoxy substitutions at the 3-position (e.g., EUK-134) or the 5-position (e.g., EUK-123) demonstrate enhanced catalase activity compared to the unsubstituted parent compound, EUK-8. bu.edu These analogs completed two to three times as many reaction turnovers as EUK-8. The 3-substituted compounds, in particular, also showed an initial reaction rate approximately twice as fast as EUK-8, marking them as the most active catalase mimetics within this specific series. bu.edu Conversely, substitution at other positions, such as the 4,6-dimethoxy substituted analog EUK-118, resulted in the lowest catalase activity. bu.edu These findings underscore that both the presence and the position of electron-donating groups on the salen ring are critical for optimizing the catalytic decomposition of H₂O₂.

Table 1: Influence of Salen Ring Methoxy Substitution on Catalase Activity of EUK Analogs
CompoundSubstitution PatternInitial Rate (µM O₂/min)Turnovers (mol O₂/mol complex)
EUK-8Unsubstituted14 ± 131 ± 3
EUK-1343-Methoxy26 ± 270 ± 2
EUK-1235-Methoxy13 ± 185 ± 10
EUK-1184,6-Dimethoxy10 ± 116 ± 1

Data derived from studies on salen-manganese complexes. bu.edu

Comparative Assessment of Potency and Efficacy Against Other Salen-Manganese Catalytic Antioxidants (e.g., EUK 8, EUK 134)

Direct comparisons between members of the EUK series reveal significant differences in potency and biological efficacy, which correlate with the structural modifications discussed previously. EUK-8, the unsubstituted prototype, and EUK-134, its 3-methoxy substituted analog, are the most extensively compared compounds in the series.

As established, the primary difference in their catalytic profile lies in their catalase-mimetic activity. EUK-134 possesses a significantly higher catalase activity than EUK-8, while their SOD-mimetic activities remain equivalent. bu.eduepa.gov This enhanced H₂O₂ scavenging ability appears to confer a biological advantage in various models of oxidative stress. For example, in a rat model of stroke, EUK-134 demonstrated superior efficacy in reducing brain infarct size compared to EUK-8. mdpi.com

This divergence in efficacy is not limited to neuroprotection. EUK-134 has been shown to effectively reduce both superoxide and H₂O₂ levels, whereas compounds with only SOD-mimetic activity can actually lead to an accumulation of H₂O₂. nih.gov This dual activity is crucial, as H₂O₂ is a key signaling molecule whose overaccumulation can be cytotoxic. The ability of EUK-134 to detoxify both superoxide and its downstream product, hydrogen peroxide, provides a more comprehensive antioxidant defense. In human breast cancer cells, for instance, EUK-134 effectively attenuated cell viability, proliferation, and migration, highlighting the therapeutic potential of a combined SOD/catalase mimetic over a pure SOD mimetic. nih.gov Furthermore, EUK compounds have been found to scavenge other reactive species, including peroxynitrite, which contributes to their broad pharmacological efficacy. iiarjournals.org

Table 2: Comparative Catalytic and Biological Activities of EUK-8 and EUK-134
ParameterEUK-8 (Unsubstituted)EUK-134 (3-Methoxy Substituted)Reference
SOD-mimetic ActivityComparableComparable nih.gov
Catalase-mimetic ActivityBaselineEnhanced (approx. 2x initial rate, >2x turnovers) bu.edu
Neuroprotection (Rat Stroke Model)EffectiveMore Effective mdpi.com
Peroxynitrite ScavengingYesYes iiarjournals.org

Divergent Biological Activities and Tissue Specificities within the EUK Series

The biological activities of the EUK series extend beyond simple ROS scavenging and show a degree of tissue-specific protection. The particular chemical properties of each analog, influenced by its ligand structure, likely affect its distribution, cellular uptake, and interaction with biological targets, leading to diverse therapeutic effects.

In the central nervous system, alkoxy-substituted analogs like EUK-134 have shown particular promise. EUK-134 treatment provided significant protection to neurons in the hippocampus and piriform cortex against excitotoxicity. nih.gov The protective effects of these compounds in the brain suggest they can cross the blood-brain barrier to exert their antioxidant functions. mdpi.com

Beyond the brain, EUK compounds have demonstrated protective effects in other tissues. EUK-134 has been shown to protect rat kidneys from ischemia-reperfusion-induced damage, highlighting its potential in transplantation and surgery. nih.gov In dermatology, topical application of EUK-134 reduced the levels of lipid peroxides on the surface of UVA-exposed human skin, suggesting it can compensate for deficiencies in the skin's natural antioxidant defenses. nih.gov Studies have also reported hepatoprotective effects of both EUK-8 and EUK-134 in a rat model of nonalcoholic steatohepatitis, where the compounds reduced lipid peroxidation and markers of liver damage. mdpi.com In skeletal muscle, EUK-134 was found to mitigate fiber atrophy during mechanical unloading by reducing oxidative stress and preventing the translocation of neuronal nitric oxide synthase (nNOSμ). nih.gov

This range of activities across different organs—including the brain, kidney, liver, skin, and muscle—indicates that while the core function is antioxidant defense, the efficacy and applicability of each EUK analog can be tissue-dependent. mdpi.comnih.govnih.govnih.gov The lipophilicity and molecular size conferred by different ligand substitutions likely play a significant role in the pharmacokinetics and biodistribution of these compounds, leading to the observed differences in tissue-specific effects.

Subcellular Compartmentalization and its Influence on Differential Activities of EUK Analogs

The efficacy of an antioxidant is highly dependent on its ability to access the specific subcellular compartments where ROS are generated. A primary site of endogenous ROS production is the mitochondria, making it a critical target for antioxidant therapies. nih.gov Several studies have indicated that salen-manganese complexes possess "mito-protective" properties, suggesting they can attenuate mitochondrial injury. semanticscholar.orgnih.gov This is supported by their profound efficacy in mouse models with genetic mitochondrial defects (sod2-/- mice), where EUK compounds protect mitochondrial enzymes and prevent oxidative pathologies. nih.gov

While these findings strongly suggest an interaction with mitochondria, the precise mechanisms of subcellular localization for the EUK series are not fully elucidated. It is not yet clear whether these compounds passively diffuse across mitochondrial membranes and accumulate in the matrix, or if their protective effects are a result of scavenging cytosolic ROS that would otherwise damage the mitochondria. The physicochemical properties of each analog, such as charge and lipophilicity, would be expected to influence its ability to cross the dual mitochondrial membranes.

Manganese itself is readily taken up into the mitochondrial matrix via the calcium uniporter, but it is unknown if this pathway is relevant for the much larger EUK complexes. nih.gov The differential activities of various EUK analogs could be partly explained by their varying abilities to access this critical organelle. An analog that efficiently localizes within or near the mitochondria would be more effective at neutralizing ROS at its source, preventing downstream damage to mitochondrial DNA, proteins, and lipids, and averting the initiation of apoptosis. Therefore, while the concept of subcellular compartmentalization is critical, further research is needed to map the specific intracellular distribution of different EUK analogs and correlate it directly with their differential biological activities.

Future Trajectories and Unexplored Frontiers in Euk 124 Research

Rational Design and Synthesis of Advanced EUK 124 Analogs with Enhanced Specificity

Rational design and synthesis play a crucial role in developing new compounds with improved properties acs.orgacs.orgmdpi.com. For EUK-124, this involves creating advanced analogs with enhanced specificity towards particular reactive oxygen species (ROS) or specific cellular locations. While EUK-124 itself is a structural analog of EUK-8 and EUK-134 with reduced activity, ongoing research explores modifications to the salen-manganese complex core to optimize its catalytic activity and potentially introduce selectivity. mdpi.comcaymanchem.com This could involve altering the ligands coordinated to the manganese center or modifying the peripheral groups of the salen ligand to influence factors like lipophilicity, cellular uptake, and interaction with specific enzymes or pathways. The goal is to design analogs that exhibit superior catalytic efficiency for target ROS while minimizing off-target effects, thereby increasing the therapeutic index.

Development of Targeted Delivery Strategies for this compound (e.g., Nanoparticle-Based Systems)

Delivering therapeutic agents specifically to diseased tissues or cells is a major challenge in pharmacology. For EUK-124, developing targeted delivery strategies, such as nanoparticle-based systems, is a key future direction. mdpi.comimrpress.comdovepress.comnih.govresearchgate.net Nanoparticles offer advantages such as protecting the compound from degradation, improving its solubility, prolonging its circulation time, and facilitating its accumulation at the site of action through passive or active targeting mechanisms. imrpress.comnih.govresearchgate.net Research in this area could explore encapsulating EUK-124 within various nanoparticle formulations, including liposomes, polymeric nanoparticles, or solid lipid nanoparticles. mdpi.comimrpress.com Surface functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules) could enable specific binding to receptors overexpressed on target cells, enhancing cellular uptake and localized delivery of EUK-124. dovepress.comnih.gov This targeted approach could potentially increase the compound's efficacy while reducing systemic exposure and potential side effects.

Application of Advanced 'Omics' Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound Mechanisms

Advanced 'omics' technologies, including proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of biological systems and the effects of therapeutic interventions at a molecular level. mdpi.comhumanspecificresearch.orgmdpi.comf1000research.comrevespcardiol.org Applying these technologies to EUK-124 research can provide crucial insights into its mechanisms of action. Proteomics can be used to identify and quantify changes in protein expression and post-translational modifications in response to EUK-124 treatment, revealing affected pathways and potential protein targets. mdpi.comhumanspecificresearch.orgrevespcardiol.org Metabolomics can analyze the complete set of small molecule metabolites within a biological sample, providing a snapshot of the metabolic state and how it is altered by EUK-124. mdpi.comhumanspecificresearch.orgmdpi.comf1000research.comrevespcardiol.org By integrating data from both proteomics and metabolomics, researchers can build a more complete picture of how EUK-124 interacts with cellular machinery, influences metabolic fluxes, and exerts its antioxidant effects. mdpi.comrevespcardiol.org This can help to identify the specific molecular pathways modulated by EUK-124 and understand the downstream consequences of its catalytic activity.

Bridging the Gap Between Preclinical Findings and Advanced Research Translation for Catalytic Antioxidants

Translating promising preclinical findings for catalytic antioxidants like EUK-124 into successful clinical applications requires addressing several challenges. Future research needs to focus on bridging this gap through more sophisticated preclinical models that better mimic human disease conditions. This includes utilizing complex in vitro systems, organoids, and relevant animal models to evaluate the efficacy and safety of EUK-124 and its analogs under conditions closer to the clinical setting. nih.gov Furthermore, research should focus on developing robust biomarkers that can track the activity of EUK-124 and its impact on oxidative stress and disease progression in vivo. Establishing clear correlations between preclinical observations and potential clinical outcomes is essential for advancing catalytic antioxidants towards clinical trials and ultimately realizing their therapeutic promise.

Q & A

Q. What are the foundational experimental protocols for synthesizing and characterizing EUK 124 in vitro?

Answer: Synthesis of this compound should follow reproducible protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent systems). Characterization requires spectroscopic methods (NMR, IR, UV-Vis) and chromatographic purity assessments (HPLC). For reproducibility, include step-by-step validation of intermediate products and final yield calculations. Cross-reference published synthetic routes for analogous compounds to optimize efficiency .

Q. How do researchers design controlled experiments to assess this compound’s efficacy in oxidative stress models?

Answer: Use cell-based or enzymatic assays (e.g., superoxide dismutase mimicry assays) with positive controls (e.g., native SOD enzymes) and negative controls (untreated samples). Variables include concentration gradients, exposure time, and measurement of oxidative markers (e.g., ROS levels via fluorescence probes). Ensure statistical power by replicating experiments across independent trials .

Q. What criteria determine the selection of appropriate biological models for studying this compound’s bioavailability?

Answer: Prioritize models with validated relevance to the compound’s target pathway (e.g., murine models for neurodegenerative studies). Assess solubility, tissue distribution, and metabolic stability using pharmacokinetic assays (e.g., LC-MS for plasma concentration). Justify model selection through literature reviews of structurally similar compounds .

Q. How are stability and shelf-life of this compound evaluated under varying storage conditions?

Answer: Conduct accelerated stability studies under controlled temperatures, humidity, and light exposure. Use HPLC to monitor degradation products over time. Compare results to International Council for Harmonisation (ICH) guidelines for pharmaceutical compounds. Document deviations and validate storage recommendations with long-term stability data .

Q. What ethical considerations are critical when testing this compound in animal models?

Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE, NIH standards). Minimize sample size via power analysis, employ humane endpoints, and ensure transparency in reporting adverse effects. Justify animal use by demonstrating the absence of viable alternatives (e.g., in vitro or computational models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Answer: Systematically compare experimental conditions (e.g., cell lines, assay types, compound purity). Perform dose-response analyses to identify threshold effects. Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity). Meta-analyses of published data can reconcile discrepancies by highlighting contextual variables .

Q. What advanced computational methods are employed to predict this compound’s interactions with non-target proteins?

Answer: Use molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) to assess binding affinities and conformational stability. Cross-validate predictions with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Prioritize high-confidence targets for follow-up in vitro validation .

Q. How do researchers optimize this compound’s formulation for enhanced blood-brain barrier penetration?

Answer: Employ lipid-based nano-carriers or prodrug strategies to improve lipophilicity. Validate permeability using in vitro BBB models (e.g., hCMEC/D3 monolayers) and in vivo imaging (e.g., MRI with contrast agents). Compare pharmacokinetic profiles across formulations and iterate based on toxicity thresholds .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Answer: Apply non-parametric models (e.g., sigmoidal curve fitting) and Bayesian hierarchical models to account for variability. Use tools like GraphPad Prism or R packages (drc, nlme) for robust analysis. Report confidence intervals and effect sizes to avoid overinterpretation of marginal trends .

Q. How can multi-omics datasets (e.g., transcriptomics, metabolomics) elucidate this compound’s systemic effects?

Answer: Integrate omics data via pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate key nodes (e.g., oxidative stress markers like NRF2) with targeted assays. Use machine learning (e.g., random forests) to prioritize biomarkers for functional studies. Ensure raw data is deposited in public repositories (NCBI GEO, MetaboLights) for reproducibility .

Methodological Best Practices

  • Literature Review: Systematically search databases (PubMed, SciFinder) using Boolean operators and controlled vocabularies (MeSH terms) to avoid bias .
  • Data Management: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata and version control .
  • Conflict Resolution: Pre-register hypotheses and analytical pipelines to mitigate HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.